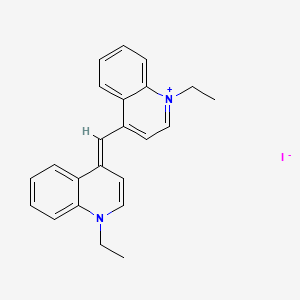

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide

Description

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide (CAS: 4727-50-8) is a divalent cationic pentamethine cyanine dye composed of three quinolinium rings linked by conjugated methine bridges, with N-ethyl substituents and iodide counterions . Its IUPAC name is 1-ethyl-4-[(1Z,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium iodide, commonly referred to as NK-4 or cryptocyanine O.A.1 . The compound exhibits strong absorption in the visible spectrum (λmax ~523 nm in methanol) and has been utilized as a photosensitizer and fluorescent probe . Structurally, its extended conjugation system and cationic nature enable interactions with biological membranes and nucleic acids, underpinning applications in photodynamic therapy and cellular imaging .

Propriétés

IUPAC Name |

1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPXROCOCTNOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963783 | |

| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-49-5 | |

| Record name | 1,1′-Diethyl-4,4′-cyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

1,1’-Diethyl-4,4’-cyanine iodide is a member of the cyanine family of fluorescent dyes. These dyes are known to intercalate with DNA, inhibit Tau aggregation, and associate with certain peptides and other relevant biomolecules. Therefore, the primary targets of this compound are DNA, Tau proteins, and specific peptides.

Mode of Action

The compound interacts with its targets primarily through intercalation. Intercalation is a process where a molecule, in this case, 1,1’-Diethyl-4,4’-cyanine iodide, inserts itself between the base pairs in the DNA helix. This can lead to changes in the DNA structure and function, affecting the transcription and replication processes.

Biochemical Pathways

Given its ability to intercalate with dna and inhibit tau aggregation, it can be inferred that it may impact the pathways related to DNA replication, transcription, and protein aggregation. The downstream effects of these interactions could include changes in gene expression and protein function.

Result of Action

The molecular and cellular effects of 1,1’-Diethyl-4,4’-cyanine iodide’s action are largely dependent on its targets and mode of action. By intercalating with DNA, it can affect gene expression and potentially disrupt normal cellular functions. Its ability to inhibit Tau aggregation suggests potential implications in neurodegenerative diseases, where Tau protein aggregates are commonly observed.

Activité Biologique

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide, also referred to as (E)-1-ethyl-4-((1-ethylquinolin-4(1H)-ylidene)methyl)quinolin-1-ium iodide, is an organic cationic compound notable for its potential biological activities. This compound features a complex structure with three quinoline rings linked by methylene bridges, which may contribute to its diverse biological effects.

The molecular formula of this compound is C23H23N2I, with a molecular weight of approximately 454.35 g/mol. The presence of nitrogen atoms in the quinoline rings imparts a positive charge to the molecule, balanced by the iodide counterion (I⁻) .

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications, particularly in the fields of photochemistry and medicinal chemistry. The following sections summarize key findings related to its biological properties.

Antimicrobial Activity

Studies have shown that cationic quinoline derivatives exhibit antimicrobial properties. The positive charge enhances their ability to interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis. Specifically, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Photodynamic Activity

Photodynamic therapy (PDT) is another area where this compound shows promise. The quinoline structure allows for effective light absorption, which can generate reactive oxygen species (ROS) upon irradiation. These ROS can induce cell death in targeted cancer cells while sparing surrounding healthy tissues. Experimental studies suggest that derivatives of this compound can be optimized for enhanced photodynamic efficacy .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have indicated that this compound can affect cell viability in various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and disruption of cellular processes essential for survival. Detailed assays measuring cell viability through MTT or similar assays reveal concentration-dependent effects .

Case Studies

Several case studies highlight the biological activity of this compound:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with quinolinium structures exhibit significant antimicrobial properties. Studies have shown that 1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate its efficacy in vivo and potential as a therapeutic agent against specific cancer types .

Materials Science Applications

Dye Sensitization in Solar Cells

The unique electronic properties of this compound make it suitable for use as a dye sensitizer in solar cells. Its ability to absorb light efficiently and convert it into electrical energy has been demonstrated in experimental setups. This application could contribute to advancements in renewable energy technologies .

Fluorescent Probes

Due to its fluorescent characteristics, this compound is being explored as a probe for biological imaging. Its ability to selectively stain cellular components allows researchers to visualize cellular processes in real-time, providing insights into cellular dynamics and disease mechanisms .

Photonics Applications

Optical Switches and Sensors

The photonic properties of this compound have led to its exploration in the field of optical switches and sensors. The compound's response to light can be harnessed for developing sensitive detection systems that can operate under varying environmental conditions .

Laser Dyes

This compound is also considered for use as a laser dye due to its high quantum yield and stability under laser excitation. Its application in solid-state lasers could enhance the efficiency and output of laser systems used in various industries, including telecommunications and medical devices .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential use as a disinfectant or therapeutic agent .

Case Study 2: Solar Cell Efficiency

In an experimental setup, researchers incorporated this compound into dye-sensitized solar cells (DSSCs). The results showed an increase in energy conversion efficiency compared to traditional dyes, highlighting its potential role in enhancing solar energy technologies.

Comparaison Avec Des Composés Similaires

Styrylquinolinium Derivatives

Compounds such as (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide (D34) and (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide (D36) share the quinolinium core but differ in substituents. D34 and D36 exhibit solvatochromism and reversed fluorescence properties compared to NK-4, with absorption maxima at 450–480 nm . Their crystal structures reveal planar geometries, enabling π-π stacking, whereas NK-4’s trinuclear structure adopts a non-planar conformation for enhanced photostability .

| Compound | Molecular Formula | λmax (nm) | Application | Reference |

|---|---|---|---|---|

| NK-4 | C25H25IN2 | 523 | Photodynamic therapy | |

| D34 | C20H21INO | 460 | Fluorescent probes | |

| D36 | C22H25IN2 | 480 | Solvatochromic dyes |

Alkylated Quinolinium Salts

1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide (CAS: N/A) is synthesized via solvent-free N-alkylation, contrasting with NK-4’s multistep cyanine synthesis.

Cyanine Dyes with Heterocyclic Variations

Benzothiazole-Based Analogues

1,3'-Diethyl-4,2'-quinolylthiacyanine iodide (CAS: 63816-08-0) replaces one quinolinium ring with a benzothiazole group. This substitution shifts λmax to 629 nm and increases molar absorptivity (>130,000 L·mol⁻¹·cm⁻¹), enhancing suitability for near-infrared imaging . However, it exhibits lower aqueous solubility compared to NK-4 due to the hydrophobic benzothiazole moiety .

β-Carboline Derivatives

1-Ethyl-4,8-dimethoxy-β-carboline (CAS: N/A) shares a cationic nitrogen heterocycle but lacks iodide and methine bridges.

Antimicrobial Activity

NK-4’s structural analogue 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (CAS: N/A) demonstrates potent antibacterial effects against MRSA and VRE (MIC = 1–2 µg/mL), attributed to GTPase inhibition .

Enzymatic Interactions

7-Acetoxy-1-methyl quinolinium iodide (AMQI), a hydrolyzable fluorescent substrate for acetylcholinesterase (AChE), contrasts with NK-4’s non-substrate role. AMQI’s hydrolysis product (HMQI) emits at 450 nm, while NK-4’s fluorescence is intrinsic and environment-sensitive .

Méthodes De Préparation

General Synthetic Route

The compound 1-ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is typically synthesized via a condensation reaction involving quinoline derivatives. The key step involves the formation of a methylene bridge between two quinolinium moieties, one of which is ethylated at the nitrogen atom.

- Starting Materials: 1-ethylquinoline or its quaternized salt and an aldehyde or equivalent electrophilic methylene source.

- Reaction Type: Condensation (often Knoevenagel-type or related methylene bridge formation).

- Quaternization: The nitrogen atom in the quinoline ring is ethylated to form the quinolinium iodide salt.

- Iodide Source: Iodide ions are introduced typically via alkyl iodide reagents or by ion exchange to yield the iodide salt form.

Detailed Synthetic Procedure (Representative)

Quaternization of 1-ethylquinoline:

1-ethylquinoline is reacted with an alkyl iodide (e.g., ethyl iodide) under reflux conditions to form 1-ethylquinolinium iodide.Methylene Bridge Formation:

The quaternized 1-ethylquinolinium iodide is then reacted with a suitable aldehyde derivative of quinoline or a related intermediate under basic or acidic catalysis to form the methylene linkage, yielding the target compound.Purification:

The crude product is purified by recrystallization from ethanol or other suitable solvents. Vacuum drying at moderate temperatures (e.g., 80°C) for several hours ensures removal of residual solvents and moisture.

Reaction Conditions and Yields

- Solvents: Ethanol, methanol, or other polar organic solvents are commonly used.

- Temperature: Reflux or controlled heating (60–100°C) depending on the step.

- Reaction Time: Several hours to overnight.

- Yields: Typically moderate to high (60–85%) depending on reaction optimization.

Purification and Characterization

Purification Methods

- Recrystallization: The compound crystallizes as a golden yellow to dark red crystalline powder from ethanol.

- Vacuum Drying: Post-recrystallization drying under vacuum at approximately 80°C for 4 hours is standard to obtain pure dry material.

- Light Sensitivity: The compound is light sensitive; therefore, purification and storage are conducted under subdued light conditions.

Physical and Chemical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C23H23IN2 |

| Molecular Weight | 454.3 g/mol |

| Appearance | Golden yellow to dark red crystalline powder |

| Melting Point | Approximately 273 °C |

| Solubility | Soluble up to 10 mM in dimethyl sulfoxide (DMSO) |

| Extinction Coefficient (ε) | ≥ 25,000 at 487–495 nm in ethanol |

| Storage Conditions | Room temperature, protected from light |

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quaternization of 1-ethylquinoline | Ethyl iodide, reflux in ethanol | 1-ethylquinolinium iodide salt |

| 2 | Methylene bridge formation | Aldehyde derivative, base/acid catalyst, heat | Formation of methylene-linked quinolinium iodide |

| 3 | Purification | Recrystallization from ethanol, vacuum drying at 80°C | Pure crystalline product |

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide, and how can reaction conditions be optimized?

Methodological Answer:

- Quaternization of Quinoline Derivatives : React 1-ethylquinoline with iodomethane in anhydrous acetonitrile under reflux (110°C, 24 h) to form the quinolinium core. Excess alkylating agents (e.g., 3:1 molar ratio of iodomethane to substrate) improve yields .

- Condensation Reactions : Use propenyl or penta-1,3-dienyl linkers to couple two quinolinium units, as seen in carbocyanine analogs. Solvent polarity and temperature control are critical to avoid byproducts like Z/E isomerism .

- Purification : Precipitate crude products with diethyl ether and wash repeatedly to remove unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm ethyl group integration (~1.4 ppm for CH, ~4.5 ppm for CH) and quinolinium aromatic protons (δ 7.5–9.0 ppm) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., E/Z configuration of the ethenyl bridge) and quantify π–π stacking interactions in crystal lattices .

- Mass Spectrometry : Confirm molecular weight (480.3958 g/mol for CHIN) using high-resolution ESI-MS .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data (e.g., IUPAC names, substituent positions) for quinolinium derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference CAS registry entries (e.g., 4727-50-8 vs. 18300-31-7) to identify discrepancies in linker length (propenyl vs. penta-dienyl) or counterion placement .

- Computational Validation : Use density functional theory (DFT) to model energy-minimized configurations and compare with experimental data (e.g., bond lengths, torsion angles) .

- Isolation of Byproducts : Employ column chromatography to separate isomers or oligomers formed during synthesis, followed by single-crystal X-ray analysis .

Q. What strategies are recommended for analyzing nonlinear optical (NLO) properties or antimicrobial activity in this compound?

Methodological Answer:

- NLO Studies : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG) and correlate with conjugation length in the carbocyanine backbone .

- Antimicrobial Assays : Perform broth microdilution tests against Staphylococcus aureus (MIC ≤ 2.34 µg/ml reported for analogs) with cationic quinolinium salts. Include counterion controls (e.g., iodide vs. sulfonate) to assess anion effects on membrane disruption .

Q. How can computational tools predict and explain aggregation behavior or solvent interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions in polar aprotic solvents (e.g., acetonitrile) to predict solubility and aggregation trends.

- π–π Stacking Analysis : Use software like Mercury to quantify intermolecular distances (e.g., 3.6–3.8 Å between quinolinium rings) in crystal structures .

III. Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., split NMR peaks, unexpected mass fragments)?

Methodological Answer:

Q. What statistical methods are suitable for validating reproducibility in synthetic yields or bioactivity assays?

Methodological Answer:

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate experiments. For bioassays, use ANOVA to compare MIC values between batches.

- Control Experiments : Include internal standards (e.g., known inhibitors) to normalize activity data and minimize instrument variability .

IV. Structural and Mechanistic Insights

Q. What experimental evidence supports the proposed charge-transfer interactions in this compound?

Methodological Answer:

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) influence photostability or reactivity?

Methodological Answer:

- Accelerated Degradation Studies : Expose derivatives to UV light and track decomposition via HPLC. Ethyl groups may enhance steric protection against oxidation compared to methyl .

- Kinetic Analysis : Compare rate constants (k) for hydrolysis or photodegradation under controlled pH and temperature conditions.

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 480.3958 g/mol | |

| λ (UV-Vis) | 550 nm (in acetonitrile) | |

| MIC (S. aureus) | 2.34 µg/ml (analog) | |

| Crystal π–π Distance | 3.636 Å (major component) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.